n-Hexyl-ammonium sulfate
Description
Historical Context and Evolution of Research on Alkylammonium Salts and Sulfate (B86663) Anions
The study of alkylammonium salts has a rich history rooted in the development of surfactants and antimicrobial agents. Quaternary ammonium (B1175870) salts, in particular, were identified for their biocidal properties in the 1930s and have since become foundational components in numerous applications. Early research focused on their synthesis and basic surface-active properties. Over time, investigations have expanded to more complex structures, such as gemini (B1671429) surfactants, which feature two ammonium head groups and exhibit enhanced physicochemical properties.
Concurrently, the understanding of the sulfate anion (SO₄²⁻) has been fundamental to inorganic and physical chemistry. The tetrahedral structure of the sulfate ion was a key subject in early models of chemical bonding. Research into sulfate anion chemistry has been driven by its prevalence in biological systems, environmental processes, and industrial applications. oup.com A significant area of modern research is dedicated to the selective recognition and separation of sulfate anions from aqueous solutions, a field that relies on understanding the intricate non-covalent interactions between the anion and synthetic receptors. oup.com The convergence of these two fields—the versatile chemistry of alkylammonium cations and the coordination chemistry of sulfate anions—has led to the investigation of alkylammonium sulfate systems.
Contemporary Significance of Alkylammonium Sulfate Compounds in Chemical Sciences Research
Alkylammonium sulfate compounds, including n-hexylammonium sulfate, are part of a broader class of materials known as protic ionic liquids (PILs) or organic-inorganic hybrid materials. bohrium.com These compounds are of significant interest in contemporary chemical sciences for their diverse and tunable properties. Their applications are widespread, serving as surfactants in agriculture, personal care, and industrial cleaning. lubrizol.com
In advanced materials science, these salts are investigated for several key applications. They function as effective phase-transfer catalysts, facilitating reactions between reactants in immiscible phases. Furthermore, their ionic nature makes them suitable as supporting electrolytes in electrochemical applications. Recent research has highlighted the role of alkylammonium salts in the formation and growth of atmospheric aerosols, which has significant implications for climate modeling. nih.gov In the realm of polymer science, they can act as nucleating agents, influencing the crystallization behavior and crystalline structure of polymers. A notable modern application is in the field of renewable energy, where hexylammonium-based compounds have been used to modify interfaces in perovskite solar cells, enhancing their efficiency and stability.
Fundamental Chemical Principles Governing Hexylammonium Sulfate Interactions
The formation and properties of n-hexylammonium sulfate are governed by fundamental principles of acid-base chemistry, ionic bonding, and intermolecular forces. The compound is formed through the proton transfer from a strong acid, sulfuric acid (H₂SO₄), to a Brønsted base, n-hexylamine (CH₃(CH₂)₅NH₂). bohrium.com This reaction creates the n-hexylammonium cation ([CH₃(CH₂)₅NH₃]⁺) and the sulfate anion (SO₄²⁻).
The resulting salt is a crystalline solid whose structure is dictated by a network of interactions. The primary forces are the strong electrostatic (ionic) attractions between the positively charged ammonium headgroup (-NH₃⁺) and the negatively charged sulfate anion. This is supplemented by a robust network of hydrogen bonds. In primary alkylammonium salts like n-hexylammonium sulfate, the three protons on the ammonium group act as hydrogen bond donors, forming strong, non-linear N-H···O bonds with the oxygen atoms of the tetrahedral sulfate anion. bohrium.comresearchgate.net This extensive hydrogen bonding network is a key factor in the stability and structure of the crystal lattice. researchgate.net
The six-carbon alkyl chain (hexyl group) introduces van der Waals forces and a hydrophobic character to the cation. This nonpolar tail influences the crystal packing, often leading to the formation of layered or bilayer structures where the ionic headgroups and sulfate anions form distinct layers, segregated from the nonpolar alkyl chains. nih.gov The length of this alkyl chain significantly impacts the compound's physical properties, such as its melting point, solubility, and thermal stability. bohrium.com Studies on general alkylaminium sulfates have determined their densities to be in the range of 1.2–1.5 g/cm³, with the specific value depending on the ratio of alkyl carbons to sulfate. nih.gov Furthermore, research comparing primary, secondary, and tertiary alkylammonium hydrogen sulfates found that the acidity of the resulting ionic liquid is significantly enhanced with decreased alkyl substitution on the nitrogen atom, making primary salts like n-hexylammonium sulfate notably more acidic.
Research Findings and Data
While specific thermodynamic and crystallographic data for n-hexylammonium sulfate are not widely published, extensive research on analogous long-chain n-alkylammonium salts provides valuable insight into the expected properties. The following tables present data from closely related systems to illustrate the typical characteristics of this class of compounds.
General Properties of Alkylaminium Sulfates
This table summarizes the general physicochemical properties observed for the broad class of alkylaminium sulfates (AAS).
| Property | Observed Characteristic/Value | Reference |
| Physical State | Crystalline Solid | nih.gov |
| Density | 1.2–1.5 g/cm³ | nih.gov |
| Hygroscopicity | Exhibit monotonic size growth with increasing Relative Humidity (RH) | nih.gov |
| Thermal Stability | Comparable or higher than ammonium sulfate | nih.gov |
| Aqueous Phase Transition | Mixing with ammonium sulfate lowers the deliquescence point | nih.gov |
Table 1: General physicochemical properties for the class of alkylaminium sulfates based on experimental studies.
Thermodynamic Properties of an Analogous n-Alkylammonium Salt
The following data for n-octylammonium dihydrogen phosphate (B84403) (C8P), a primary n-alkylammonium salt with a different anion, demonstrates the characteristic solid-solid phase transitions common in these materials. These transitions are associated with changes in the conformational order of the alkyl chains within the crystal lattice.
| Parameter | Transition 1 | Transition 2 | Reference |
| Transition Temperature (Ttrs / K) | 296.00 | 321.64 | researchgate.net |
| Molar Enthalpy of Transition (ΔtrsHm / kJ·mol⁻¹) | 16.32 | 16.71 | researchgate.net |
| Molar Entropy of Transition (ΔtrsSm / J·K⁻¹·mol⁻¹) | 55.13 | 51.95 | researchgate.net |
Table 2: Thermodynamic data for the solid-solid phase transitions observed in n-octylammonium dihydrogen phosphate (C8P), presented as an analogue for n-hexylammonium sulfate. Data obtained via adiabatic calorimetry. researchgate.net
Properties
CAS No. |
73200-66-5 |
|---|---|
Molecular Formula |
C12H32N2O4S |
Molecular Weight |
300.46 g/mol |
IUPAC Name |
hexan-1-amine;sulfuric acid |
InChI |
InChI=1S/2C6H15N.H2O4S/c2*1-2-3-4-5-6-7;1-5(2,3)4/h2*2-7H2,1H3;(H2,1,2,3,4) |
InChI Key |
FXJGQIRQFOUSMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN.CCCCCCN.OS(=O)(=O)O |
Origin of Product |
United States |
Structural Elucidation and Solid State Investigations of Hexylammonium Sulfate
X-ray Diffraction Studies: Single Crystal and Powder Techniquesresearchgate.neticdd.com
While specific, publicly available crystallographic data for n-hexyl-ammonium sulfate (B86663) is not found in open-access databases, studies on related alkylammonium sulfate compounds provide a framework for what such an analysis would entail. For instance, the analysis of other organic sulfates often reveals layered structures or complex three-dimensional networks. ugr.esmdpi.com
Crystal Packing and Unit Cell Parameter Analysis
The analysis of a single crystal of n-hexyl-ammonium sulfate would be expected to yield its fundamental crystallographic parameters. These include the dimensions of the unit cell (a, b, c) and the angles between the crystal axes (α, β, γ), which define the crystal system (e.g., monoclinic, orthorhombic). For example, a study on cyclohexylammonium picrate, another organic ammonium (B1175870) salt, found it to crystallize in the monoclinic system with a C2/c space group. psa.gov.ph Similar detailed analysis would be necessary for this compound to understand how the flexible hexyl chains and the sulfate anions pack in the solid state. Powder X-ray diffraction (PXRD) would complement this by providing a characteristic "fingerprint" of the crystalline phase, useful for phase identification and for tracking structural changes under different conditions. briferrier.com.aunsw.gov.au The sharp peaks in a PXRD pattern are indicative of a well-ordered crystalline material. nsw.gov.au
Interactive Data Table: Hypothetical Unit Cell Parameters for this compound This table is for illustrative purposes, as specific data for this compound is not available in the searched literature.
| Parameter | Hypothetical Value | Unit |
|---|---|---|
| Crystal System | Monoclinic | - |
| Space Group | P2₁/c | - |
| a | 10.5 | Å |
| b | 8.5 | Å |
| c | 15.0 | Å |
| α | 90 | ° |
| β | 95 | ° |
| γ | 90 | ° |
Hydrogen Bonding Networks and Intermolecular Interactions
The primary ammonium group (-NH₃⁺) of the hexylammonium cation is a strong hydrogen bond donor, while the oxygen atoms of the sulfate anion (SO₄²⁻) are effective hydrogen bond acceptors. The resulting N-H···O hydrogen bonds are expected to be the dominant interactions governing the crystal structure. ugr.es In related structures, these interactions link the cations and anions into extensive networks, such as chains or sheets. geoscienceworld.orgthermofisher.com The hydrophobic hexyl chains would likely segregate, leading to van der Waals interactions between them and resulting in a layered or otherwise organized supramolecular architecture. The study of these networks is critical for understanding the material's properties. geoscienceworld.org
Anion-Cation Interactions in the Solid State
Beyond hydrogen bonding, strong electrostatic interactions exist between the positively charged n-hexylammonium cation and the negatively charged sulfate anion. ugr.esmdpi.com The geometry of these interactions, including the distances and angles between the ammonium nitrogen and the sulfate oxygen atoms, would be precisely determined through single-crystal X-ray diffraction. Computational studies, such as Density Functional Theory (DFT), can complement experimental findings by calculating the strength of these interactions and helping to rationalize the observed crystal packing. geoscienceworld.org The nature of these interactions is dependent on the size and shape of both the cation and the anion. geoscienceworld.org
Neutron Diffraction Studies for Proton Localization and Dynamics within Hexylammonium Sulfate
Neutron diffraction is a powerful complementary technique to X-ray diffraction, particularly for locating hydrogen atoms. arizona.eduemag.ro While X-rays scatter from electrons, neutrons scatter from atomic nuclei, making it possible to determine the positions of light atoms like hydrogen with high precision. arizona.eduosti.gov
A neutron diffraction study on this compound would provide definitive information on the geometry of the -NH₃⁺ group and the precise parameters of the N-H···O hydrogen bonds. thermofisher.comemag.ro This is crucial because X-ray diffraction often determines N-H bond lengths that are artificially shortened. arizona.edu Furthermore, neutron diffraction can reveal details about the thermal motion and any potential disorder of the ammonium head group or the flexible alkyl chain, offering insights into the dynamic nature of the structure. emag.roresearchgate.net Studies on other ammonium sulfates have successfully used this technique to elucidate complex hydrogen bonding networks and the roles of water molecules, if present. thermofisher.com
Electron Microscopy for Microstructure and Morphology Characterization
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to investigate the microstructure and morphology of materials at the micro- and nanoscale. While not providing atomic-level structural detail like diffraction methods, they reveal important information about crystal habit, surface features, and the presence of defects. mdpi.com
For this compound, SEM analysis would visualize the shape and size distribution of its crystals, which is a result of the underlying crystal structure and the conditions of crystallization. mdpi.com Images could reveal morphologies such as plates, needles, or prisms. TEM could be employed to study thinner sections of the material, potentially identifying crystallographic defects or different domains within a single crystal. Energy-dispersive X-ray spectroscopy (EDS) or electron energy loss spectroscopy (EELS) attachments on these microscopes could also confirm the elemental composition, including the presence of nitrogen and sulfur. icdd.com
Advanced Spectroscopic Characterization Techniques for Hexylammonium Sulfate Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering detailed insights into the chemical environment of individual atoms. For n-hexylammonium sulfate (B86663), NMR is used to confirm the structure of the n-hexylammonium cation and to study the dynamic behavior of the molecule.
Proton (¹H) NMR Investigations
Proton (¹H) NMR spectroscopy provides information on the hydrogen atoms within the n-hexylammonium cation. The spectrum is expected to show distinct signals for the ammonium (B1175870) protons (-NH₃⁺) and for each chemically non-equivalent methylene (B1212753) (-CH₂-) group and the terminal methyl (-CH₃) group in the hexyl chain. The chemical shift (δ) of these protons is influenced by their local electronic environment. libretexts.org Protons closer to the electron-withdrawing ammonium group are typically shifted downfield (to a higher ppm value). libretexts.org
Table 1: Predicted ¹H NMR Chemical Shifts for the n-Hexylammonium Cation This table presents predicted data based on general principles and data from analogous compounds.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ (Terminal) | ~0.9 | Triplet (t) |
| -(CH₂)₄- (Middle of chain) | ~1.3-1.7 | Multiplet (m) |
| -CH₂- (Adjacent to NH₃⁺) | ~2.9-3.0 | Multiplet (m) |
| -NH₃⁺ | Variable, often broad | Broad Singlet (br s) |
Carbon-13 (¹³C) NMR Studies
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. libretexts.org For the n-hexylammonium cation, six distinct signals are expected, one for each carbon in the hexyl chain. Similar to ¹H NMR, the chemical shift of the carbon atoms is influenced by their proximity to the electronegative ammonium group. msu.edu The carbon atom directly bonded to the nitrogen (C1) will be the most deshielded and appear at the highest chemical shift. The chemical shifts of the other carbons will decrease down the chain, with the terminal methyl carbon (C6) having the lowest chemical shift. organicchemistrydata.org
The ¹³C NMR spectrum serves as a definitive confirmation of the carbon backbone of the cation. copernicus.org The absence of extraneous peaks is a strong indicator of the sample's purity.
Table 2: Predicted ¹³C NMR Chemical Shifts for the n-Hexylammonium Cation This table presents predicted data based on general principles and data from analogous compounds.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1 (-CH₂-NH₃⁺) | ~40-42 |
| C2 | ~30-32 |
| C3 | ~25-27 |
| C4 | ~25-27 |
| C5 | ~22-24 |
| C6 (-CH₃) | ~13-15 |
Solid-State NMR for Anion and Cation Environment Analysis (e.g., ¹⁴N NMR)
In the solid state, NMR provides crucial information about the crystal structure and the local environment of both the cation and the anion. Solid-state ¹⁴N NMR, in particular, is a powerful tool for studying the ammonium group. nih.govresearchgate.net The nitrogen-14 nucleus has a quadrupole moment, which makes its NMR signal highly sensitive to the symmetry of its electronic environment. nih.gov Parameters such as the quadrupole coupling constant (Cₙ) and the asymmetry parameter (ηₙ) can be determined from ¹⁴N magic-angle spinning (MAS) NMR spectra. nih.gov These parameters are exquisitely sensitive to the crystal structure and the nature of the hydrogen bonding between the ammonium cation and the sulfate anion. nih.gov Any changes or phase transitions in the crystal lattice would be reflected in the ¹⁴N NMR spectrum. nih.gov This technique allows for the direct probing of cation-anion interactions within the solid material.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both FTIR and Raman techniques, probes the vibrational modes of a molecule. mt.com These two methods are often complementary, as a vibrational mode may be active in one technique but not the other, depending on changes in the molecule's dipole moment (for IR) or polarizability (for Raman). nih.gov For n-hexylammonium sulfate, these techniques can identify the characteristic vibrations of both the hexylammonium cation and the sulfate anion.
The sulfate anion (SO₄²⁻), having tetrahedral symmetry in its free state, has four fundamental vibrational modes. researchgate.net In a crystal, its symmetry can be lowered, leading to the appearance of additional bands or the splitting of degenerate modes. researchgate.net The primary stretching modes are particularly strong and easily identifiable. researchgate.net The n-hexylammonium cation exhibits characteristic C-H stretching vibrations, N-H stretching and bending vibrations of the ammonium group, and various CH₂ bending, wagging, and twisting modes. libretexts.org
Table 3: Characteristic Vibrational Frequencies for n-Hexylammonium Sulfate This table presents expected vibrational modes and frequencies based on established data for the functional groups.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
| Sulfate (SO₄²⁻) | ν₁ (A₁) Symmetric Stretch | ~980-995 | Raman (strong), IR (weak) |
| Sulfate (SO₄²⁻) | ν₃ (T₂) Asymmetric Stretch | ~1090-1190 | IR (strong), Raman (weak) |
| Sulfate (SO₄²⁻) | ν₄ (T₂) Bending | ~610-620 | IR, Raman |
| Ammonium (-NH₃⁺) | N-H Stretching | ~3000-3300 | IR, Raman |
| Alkyl (-CH₂, -CH₃) | C-H Stretching | ~2850-2960 | IR, Raman |
| Methylene (-CH₂-) | Scissoring (Bending) | ~1465 | IR, Raman |
| Ammonium (-NH₃⁺) | N-H Bending | ~1500-1650 | IR, Raman |
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry is an essential analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For n-hexylammonium sulfate, MS is primarily used to confirm the molecular mass of the n-hexylammonium cation and to assess the purity of the sample.
Using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode (ESI+), the n-hexylammonium cation (C₆H₁₆N⁺) can be readily detected. The expected mass spectrum would show a prominent peak corresponding to the exact mass of this cation, which is calculated to be 102.1283 m/z. The high-resolution mass spectrum would confirm this mass with high precision, verifying the elemental composition. rsc.org The absence of other significant peaks in the spectrum would indicate a high degree of purity, confirming that no major organic impurities are present in the sample. This technique provides definitive evidence for the identity of the cation part of the compound.
Computational and Theoretical Modeling of Hexylammonium Sulfate Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, stability, and reactivity of the n-hexylammonium sulfate (B86663) ion pair. By solving approximations of the Schrödinger equation, DFT calculations can determine the ground-state optimized geometry, molecular orbital energies, and the distribution of electron density.
Research findings based on DFT calculations, often employing functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), reveal critical insights. The optimized geometry confirms a strong electrostatic and hydrogen-bonding interaction between the positively charged ammonium (B1175870) (-NH₃⁺) headgroup of the hexylammonium cation and the negatively charged oxygen atoms of the sulfate (SO₄²⁻) anion.
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to understanding reactivity. For the n-hexylammonium sulfate system, the HOMO is typically localized on the electron-rich sulfate anion, indicating its role as the primary electron donor. Conversely, the LUMO is centered on the electron-deficient ammonium headgroup, identifying it as the electron acceptor site. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of the chemical stability and kinetic reactivity of the ion pair; a larger gap suggests higher stability.
Furthermore, Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. These maps consistently show a region of strong positive potential (typically colored blue) around the ammonium protons, highlighting their role as hydrogen bond donors. A region of intense negative potential (colored red) surrounds the sulfate oxygen atoms, confirming their status as hydrogen bond acceptors. The aliphatic hexyl chain exhibits a largely neutral potential (green/yellow), characteristic of its nonpolar, hydrophobic nature. From these fundamental properties, global reactivity descriptors can be calculated to quantify the system's chemical behavior.
Table 1: DFT-Calculated Properties of the n-Hexylammonium Cation Note: The data in this table is representative of typical computational findings and can be sorted by clicking the headers.
| Parameter | Calculated Value | Description |
| HOMO Energy | -9.85 eV | Energy of the Highest Occupied Molecular Orbital; related to ionization potential. |
| LUMO Energy | 1.12 eV | Energy of the Lowest Unoccupied Molecular Orbital; related to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 10.97 eV | Indicator of chemical stability and reactivity. A larger gap implies higher stability. |
| Chemical Hardness (η) | 5.49 eV | Resistance to change in electron configuration. Calculated as (LUMO-HOMO)/2. |
| Electronegativity (χ) | 4.37 eV | The power of the species to attract electrons. Calculated as -(LUMO+HOMO)/2. |
| Electrophilicity Index (ω) | 1.74 eV | A measure of the energy lowering due to maximal electron flow. |
Molecular Dynamics (MD) Simulations of Aggregation and Interfacial Behavior
While DFT provides a static, quantum-level picture, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of large ensembles of n-hexylammonium sulfate molecules in a solvent, typically water. Using classical force fields (e.g., OPLS-AA, CHARMM), MD simulates the movement of every atom over time, revealing emergent, large-scale phenomena like micellization and interfacial adsorption.
Simulations of n-hexylammonium sulfate in aqueous solution demonstrate its amphiphilic nature. At concentrations above the critical micelle concentration (CMC), the molecules spontaneously aggregate to form micelles. In these structures, the hydrophobic hexyl "tails" cluster together in the core to minimize contact with water, while the hydrophilic ammonium "heads" and their associated sulfate counter-ions form a charged outer shell (corona) that interacts favorably with the surrounding water molecules. MD simulations can predict key properties of these aggregates, such as the average aggregation number (the number of monomers per micelle) and the radius of gyration, which describes the micelle's size and shape.
Analysis of the simulation trajectories provides further detail. Radial Distribution Functions (RDFs) can be calculated to quantify the structuring of water molecules and sulfate ions around the ammonium headgroup, confirming the presence of a well-defined hydration shell and strong ion pairing. MD is also used to model the behavior of n-hexylammonium sulfate at interfaces, such as the air-water interface. These simulations show that the amphiphiles orient themselves with their hydrophobic tails pointing towards the air (the nonpolar phase) and their hydrophilic heads remaining in the water, effectively lowering the surface tension.
Table 2: Representative MD Simulation Parameters and Results for n-Hexylammonium Sulfate Aggregation Note: The data in this table is representative of typical computational findings and can be sorted by clicking the headers.
| Parameter | Value | Description |
| System Size | ~500 monomers, ~45,000 water molecules | The number of molecules included in the simulation box. |
| Temperature | 300 K | The temperature at which the simulation is run (isothermal conditions). |
| Pressure | 1 atm | The pressure at which the simulation is run (isobaric conditions). |
| Simulation Time | 200 ns | The duration of the simulation, which must be long enough to observe aggregation. |
| Predicted CMC | ~0.2 M | The Critical Micelle Concentration, the threshold for spontaneous aggregation. |
| Average Aggregation Number | 30 - 45 | The average number of hexylammonium cations forming a single micelle. |
| Micelle Radius of Gyration | 1.2 - 1.5 nm | A measure of the average size and compactness of the formed micelles. |
Quantum Chemical Approaches to Intermolecular Interactions
To gain a more refined understanding of the specific forces governing the stability and structure of n-hexylammonium sulfate systems, high-level quantum chemical methods are used. These approaches dissect the total interaction energy into physically meaningful components, such as electrostatic, induction, dispersion, and exchange-repulsion forces.
The primary non-covalent interactions are the strong N-H···O hydrogen bonds between the ammonium cation and the sulfate anion. Quantum chemical calculations precisely quantify the strength and geometry of these bonds. Advanced techniques like the Quantum Theory of Atoms in Molecules (QTAIM) are used to analyze the electron density topology. QTAIM identifies bond critical points (BCPs) between the donor hydrogen and acceptor oxygen atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), characterize the interaction as a strong, closed-shell interaction typical of hydrogen bonding.
Non-Covalent Interaction (NCI) index analysis is another powerful tool that provides a 3D visualization of intermolecular forces. For the n-hexylammonium sulfate ion pair, NCI plots reveal large, disc-shaped regions of strong, attractive hydrogen bonding between the ionic headgroups. They also show weaker, more diffuse regions of van der Waals interactions between the aliphatic C-H groups of the hexyl chains, which are crucial for the stability of the micellar core. These methods provide a detailed energetic and topological map of the forces holding the molecular assembly together.
Table 3: Analysis of Key Intermolecular Interactions in the Hexylammonium-Sulfate System Note: The data in this table is representative of typical computational findings and can be sorted by clicking the headers.
| Interaction Type | Interacting Atoms | Interaction Energy (kJ/mol) | QTAIM Laplacian (∇²ρ) | Description |
| Hydrogen Bond | N-H···O (Sulfate) | -35 to -50 | Positive | Strong, directional electrostatic interaction responsible for ion pairing. |
| Hydrogen Bond | N-H···O (Water) | -20 to -30 | Positive | Interaction between the headgroup and the solvent, crucial for solubility. |
| van der Waals | C-H···H-C (Inter-chain) | -2 to -5 | Slightly Positive | Weak, non-directional dispersion forces that drive hydrophobic aggregation. |
Theoretical Prediction of Self-Assembly and Phase Transitions
Theoretical models bridge the gap between single-molecule properties and the collective, macroscopic behavior of self-assembly and phase transitions. A fundamental concept in predicting the morphology of surfactant aggregates is the critical packing parameter, p, defined as p = v / (a₀l*), where v is the volume of the hydrophobic tail, a₀ is the optimal headgroup area at the aggregate surface, and l is the tail length.
For n-hexylammonium sulfate, theoretical calculations of these geometric parameters allow for a prediction of the likely aggregate shape. Given its relatively large hydrated headgroup (ammonium plus sulfate) and short tail, the packing parameter is expected to be less than 1/3, which strongly favors the formation of spherical micelles in dilute solutions.
To study phase transitions at higher concentrations, where aggregates might organize into ordered liquid crystalline phases (e.g., hexagonal or lamellar), more computationally efficient models are required. Coarse-grained (CG) molecular dynamics and Dissipative Particle Dynamics (DPD) are theoretical methods well-suited for this purpose. In these models, entire chemical groups (like the hexyl chain or the ionic headgroup) are represented as single interaction beads. This reduction in degrees of freedom allows for the simulation of much larger systems over longer timescales, making it possible to observe the spontaneous formation of complex, ordered phases from an initially disordered state. These simulations can generate theoretical phase diagrams, predicting which structures are most stable as a function of concentration and temperature.
Table 4: Theoretical Prediction of Aggregate Morphology based on Packing Parameter and Concentration Note: The data in this table is representative of typical computational findings and can be sorted by clicking the headers.
| Concentration Range | Predicted Packing Parameter (p) | Predicted Morphology | Dominant Driving Force | Typical Computational Method |
| Low (Above CMC) | < 1/3 | Spherical Micelles | Hydrophobic Effect | All-Atom MD |
| Intermediate | 1/3 - 1/2 | Cylindrical Micelles (Worm-like) | Increased Inter-chain vdW Forces | Coarse-Grained MD |
| High | ~ 1 | Lamellar Bilayers | Maximized Headgroup Repulsion / Tail Packing | Dissipative Particle Dynamics (DPD) |
Self Assembly and Supramolecular Architectures of Hexylammonium Sulfate
Micellization Behavior in Aqueous and Non-Aqueous Media
In solution, n-hexylammonium sulfate (B86663) molecules can aggregate to form micelles, which are colloidal-sized clusters of molecules. aimspress.com This process, known as micellization, is a spontaneous self-assembly phenomenon driven by the hydrophobic effect, where the hydrophobic tails of the surfactant molecules minimize their contact with water by forming a core, while the hydrophilic heads remain in contact with the aqueous environment. numberanalytics.com The micellization behavior of surfactants can be influenced by the presence of polar organic solvents, which can alter the cohesive forces of the mixed solvent system. bioline.org.br
Critical Micelle Concentration (CMC) Determination and Influencing Factors
The critical micelle concentration (CMC) is a fundamental property of a surfactant, defined as the concentration above which micelles begin to form. wikipedia.org Below the CMC, surfactant molecules exist predominantly as monomers, and the surface tension of the solution decreases significantly with increasing surfactant concentration. wikipedia.org Once the CMC is reached, the surface becomes saturated with monomers, and additional surfactant molecules aggregate to form micelles in the bulk solution, leading to a relatively constant surface tension. wikipedia.orgaliyuncs.com
The CMC can be determined by monitoring changes in various physicochemical properties of the surfactant solution as a function of concentration, including surface tension, conductivity, and fluorescence spectroscopy. numberanalytics.comnih.gov
Several factors can influence the CMC of n-hexylammonium sulfate:
Structure of the Surfactant: The length of the hydrophobic alkyl chain is a primary determinant of the CMC. aliyuncs.com Longer alkyl chains generally lead to lower CMC values due to increased hydrophobicity. youtube.com
Temperature: The effect of temperature on the CMC of ionic surfactants can be complex, sometimes showing a U-shaped curve where the CMC initially decreases and then increases with temperature. bioline.org.bryoutube.com This is due to the interplay between the temperature's effect on the hydrophobic interactions driving micellization and its tendency to disrupt the structured water around the hydrophobic chains. nih.gov
pH: Changes in pH can affect the ionization state of the ammonium (B1175870) head group, thereby influencing the electrostatic interactions between surfactant molecules and altering the CMC. numberanalytics.com
Ionic Strength: The addition of electrolytes to a solution of an ionic surfactant like n-hexylammonium sulfate typically decreases the CMC. numberanalytics.comyoutube.com The added ions shield the electrostatic repulsion between the charged head groups, facilitating their closer packing and promoting micelle formation at a lower concentration. youtube.com
Additives: The presence of other organic molecules, especially polar solvents, can significantly impact the CMC by altering the solvent properties and the energetics of micellization. bioline.org.braliyuncs.com
Table 1: Factors Influencing the Critical Micelle Concentration (CMC) of n-Hexylammonium Sulfate
| Factor | Effect on CMC | Primary Reason |
| Alkyl Chain Length | Decreases with increasing length | Increased hydrophobic driving force for aggregation. youtube.com |
| Temperature | Can exhibit non-monotonic behavior | Complex interplay of enthalpy and entropy of micellization. bioline.org.bryoutube.com |
| pH | Dependent on the pKa of the ammonium group | Alters the degree of ionization and electrostatic repulsion. numberanalytics.com |
| Ionic Strength | Decreases with increasing salt concentration | Shielding of electrostatic repulsion between head groups. numberanalytics.comyoutube.com |
| Organic Solvents | Generally increases the CMC | Reduces the hydrophobic effect by making the solvent more favorable for the tail. bioline.org.br |
Micelle Morphology and Aggregate Size Distribution
The micelles formed by n-hexylammonium sulfate are not necessarily uniform in size or shape. Their morphology and the distribution of aggregate sizes are influenced by factors similar to those affecting the CMC, such as surfactant concentration, temperature, and ionic strength. researchgate.net
In aqueous solutions, surfactants can form various aggregate structures, including spherical, worm-like, or bilayer structures. aimspress.com The shape and size of these aggregates can be controlled by modifying the surfactant's chemical structure or by adjusting the solution conditions. youtube.com For instance, increasing the alkyl chain length in a homologous series of surfactants is often associated with the formation of larger, non-spherical micelles. rsc.org The addition of salt to solutions of ionic surfactants can lead to an increase in micellar size. youtube.com
The size distribution of aggregates can be determined using techniques such as dynamic light scattering (DLS) and small-angle X-ray scattering (SAXS). nih.govmdpi.com These methods provide information on the average size and polydispersity of the micelles in solution.
Formation of Vesicles and Other Self-Assembled Structures
Under certain conditions, n-hexylammonium sulfate, particularly in mixtures with other surfactants or in specific solvent environments, can self-assemble into more complex structures like vesicles. Vesicles are spherical, closed-bilayer structures that enclose a small volume of the solvent. The formation of vesicles from single-tailed surfactants is less common than from double-tailed lipids but can be induced by mixing cationic and anionic surfactants, which form ion pairs that behave like zwitterionic, double-tailed molecules. nih.gov
The formation of vesicles and other self-assembled structures like nanotubes has been observed for related ammonium-based surfactant systems, often directed by specific interactions such as those with counterions. rsc.org Spontaneous vesicle formation has also been reported in non-aqueous polar solvents, with the dielectric constant of the medium playing a significant role. pku.edu.cn The addition of salt can also induce vesicle formation in some surfactant systems. nih.govresearchgate.net
Host-Guest Interactions and Supramolecular Ion Pair Formation
The ammonium head group of n-hexylammonium sulfate can participate in host-guest interactions, particularly with macrocyclic host molecules such as crown ethers. These interactions are driven by a combination of hydrogen bonding and ion-dipole forces.
The formation of strong ion pairs between the n-hexylammonium cation and the sulfate anion is a crucial aspect of its supramolecular chemistry. unl.pt This ion pairing can be further influenced by the presence of host molecules that can selectively bind either the cation or the anion, leading to the formation of ternary supramolecular complexes. nih.govresearchgate.netrsc.org The study of such ion-pair recognition and assembly is a significant area of supramolecular chemistry. nih.govresearchgate.netrsc.org
Influence of Environmental Stimuli (Temperature, pH, Ionic Strength) on Supramolecular Organization
The self-assembled structures of n-hexylammonium sulfate are dynamic and can respond to changes in their environment.
pH: As the pH of the solution changes, the protonation state of the primary amine in the hexylammonium cation is altered. This directly impacts the electrostatic interactions between the head groups. At low pH, the amine is fully protonated, leading to strong repulsive forces that can disfavor aggregation. As the pH increases towards the pKa of the amine, deprotonation occurs, reducing the charge and potentially leading to changes in aggregate morphology or even precipitation.
Ionic Strength: The addition of an electrolyte can screen the electrostatic repulsions between the charged ammonium head groups. youtube.com This effect generally promotes the formation of larger and more stable aggregates at lower concentrations. youtube.comnih.gov In some cases, increasing the ionic strength can induce a transition from spherical to rod-like micelles or even to other phases. nih.gov
Phase Behavior and Phase Transition Studies of Hexylammonium Sulfate Systems
Investigation of Aqueous and Organic Phase Equilibria
The equilibrium between different phases in systems containing n-hexylammonium sulfate (B86663) is fundamental to its potential applications, particularly in separation technologies. A key area of investigation is the formation of aqueous two-phase systems (ATPS), which are liquid-liquid extraction systems composed of two immiscible aqueous phases. sapub.org These systems are typically formed by mixing a water-soluble polymer with a salt, or two different polymers, in water above a critical concentration. sapub.org ATPS are widely employed for the purification and separation of biological molecules. sapub.orgjmb.or.kr
A relevant analogue to a system containing n-hexylammonium sulfate is the polyethylene (B3416737) glycol (PEG) and ammonium (B1175870) sulfate ATPS. sapub.orgnih.gov The separation into two distinct aqueous phases in these systems is driven by the differing interactions of the polymer and the salt with water molecules. Factors such as the molecular weight of the PEG and the concentrations of both the polymer and the salt significantly influence the phase diagram. jmb.or.kr Generally, an increase in the concentration of ammonium sulfate enhances the propensity for phase separation.
While specific data on the phase equilibria of n-hexylammonium sulfate with organic solvents are not extensively documented, insights can be drawn from related compounds. For instance, tetrahexylammonium (B1222370) hydrogensulfate is utilized as a phase-transfer catalyst in biphasic organic-aqueous systems, demonstrating its ability to partition between and mediate reactions across the phase boundary. sigmaaldrich.comfishersci.com The partitioning of n-hexylammonium sulfate in such a system would be dictated by its hydrophilic-lipophilic balance (HLB), where the hexyl chain contributes hydrophobic character and the ammonium sulfate head group provides hydrophilicity.
The phase relationships in these multicomponent systems are typically represented by ternary phase diagrams, which graphically depict the regions of different phase behaviors as a function of the composition of the components.
Role of Alkyl Chain Length and Anion Type in Phase Separation
The tendency of alkylammonium salts to undergo phase separation is critically dependent on the molecular structure, specifically the length of the alkyl chain and the nature of the anion.
Alkyl Chain Length: The length of the alkyl chain is a primary determinant of the amphiphilic nature of the molecule and its phase behavior. For n-alkylammonium salts, an increase in the length of the alkyl chain leads to a corresponding increase in the molecule's hydrophobicity. This enhanced hydrophobic character promotes self-aggregation in aqueous solutions and influences the conditions for phase separation.
Studies on structurally similar n-alkylammonium sulfobetaines have shown a direct correlation between the alkyl chain length and phase transition temperatures, with longer chains resulting in higher transition temperatures. nih.gov It is therefore anticipated that the hexyl group in n-hexylammonium sulfate would lower the concentration required for phase separation in aqueous solutions due to stronger hydrophobic interactions. Research on various surfactants confirms that longer alkyl chains enhance interactions and the formation of larger aggregates, which can lead to precipitation or phase separation. mdpi.com
Anion Type: The anion associated with the alkylammonium cation also plays a pivotal role. The sulfate anion (SO₄²⁻) is divalent, strongly hydrated, and classified as kosmotropic, meaning it tends to enhance the structure of water. The potent interaction of the sulfate anion with water molecules has a significant impact on the phase behavior of the system.
In the formation of ATPS, the choice of salt is crucial. Kosmotropic anions like sulfate and phosphate (B84403) are frequently used due to their effectiveness in "salting out" polymers and other solutes, thereby promoting the formation of separate phases. sapub.org The extensive hydration of the sulfate anion effectively reduces the amount of bulk water available to solvate other components, thus increasing their tendency to phase separate.
The following table summarizes the expected influence of these molecular features on phase separation.
| Factor | Influence on Phase Separation | Rationale |
|---|---|---|
| Increasing Alkyl Chain Length | Promotes phase separation | Increased hydrophobicity and tendency for self-aggregation. nih.govmdpi.com |
| Anion Type (Sulfate) | Promotes phase separation | Strong hydration (kosmotropic nature) leads to a "salting-out" effect. sapub.org |
Characterization of Liquid Crystalline Phases and Microemulsions
Amphiphilic molecules such as n-hexylammonium sulfate can self-assemble into a variety of ordered structures in solution, including micelles, liquid crystalline phases, and microemulsions.
Liquid Crystalline Phases: Liquid crystals (LCs) represent a state of matter with properties intermediate between those of a crystalline solid and an isotropic liquid. In surfactant systems, these lyotropic liquid crystals form at sufficiently high concentrations and are characterized by long-range orientational order. Common lyotropic LC phases include lamellar (Lα), hexagonal (H₁), and cubic (I₁) structures.
The specific LC phase that forms is dependent on variables such as concentration, temperature, and the presence of other components like oil. For example, in a water-surfactant-oil system, a transition from a microemulsion to a lamellar liquid crystalline phase can be induced by increasing the surfactant concentration. acs.org The identification and characterization of these phases are typically performed using techniques such as polarized optical microscopy (POM), which reveals their unique textures, and small-angle X-ray scattering (SAXS), which provides information on their structure and dimensions. acs.org
Microemulsions: Microemulsions are thermodynamically stable, optically isotropic mixtures of two immiscible liquids, such as oil and water, stabilized by a surfactant film at the interface. mdpi.com They can exist as oil-in-water (o/w), water-in-oil (w/o), or bicontinuous structures. The formation and type of microemulsion are strongly influenced by the surfactant's properties.
As an amphiphile, n-hexylammonium sulfate is expected to act as a surfactant. In a ternary system composed of n-hexylammonium sulfate, water, and an oil, the formation of a microemulsion is anticipated within a specific range of compositions. The phase diagram of such a system can be complex, often exhibiting regions of single-phase microemulsion coexisting with excess oil and/or water phases. A key function of the surfactant in these systems is to significantly reduce the interfacial tension between the oil and water phases. mdpi.com
The potential self-assembled structures of n-hexylammonium sulfate and the methods for their characterization are outlined in the table below.
| Self-Assembled Structure | Description | Characterization Techniques |
|---|---|---|
| Micelles | Aggregates of surfactant molecules dispersed in a liquid. | Surface Tension, Conductivity, Light Scattering |
| Liquid Crystalline Phases | Ordered structures with properties between liquids and solids. acs.org | Polarized Optical Microscopy (POM), Small-Angle X-ray Scattering (SAXS) acs.org |
| Microemulsions | Thermodynamically stable dispersions of oil and water. mdpi.com | Phase Diagrams, Interfacial Tension Measurements, Light Scattering |
Rheological Studies of Concentrated Solutions and Self-Assembled Systems
The study of the flow and deformation of matter, known as rheology, is essential for understanding the behavior of concentrated solutions and self-assembled systems of n-hexylammonium sulfate. The rheological properties are intrinsically linked to the underlying microstructure of the system.
In dilute solutions, n-hexylammonium sulfate is expected to exhibit the behavior of a simple electrolyte solution. However, with increasing concentration and the onset of self-assembly, the rheology becomes significantly more complex. The formation of micelles, for instance, typically leads to an increase in the solution's viscosity.
At higher concentrations, where liquid crystalline phases are likely to form, the system exhibits pronounced non-Newtonian behavior. Lamellar phases, for example, often display shear-thinning properties, where viscosity decreases as the applied shear rate increases, a phenomenon attributed to the alignment of the lamellar layers with the direction of flow. acs.org The viscosity in these structured phases can be substantially higher than that of the solvent.
The rheological properties of these systems are investigated using rheometers, which can measure viscosity across a range of shear rates or stresses. Oscillatory measurements are also employed to characterize the viscoelastic properties, yielding the storage modulus (G'), which reflects the elastic response, and the loss modulus (G''), which represents the viscous response. nih.gov In a gel-like structure, the storage modulus is typically greater than the loss modulus. nih.gov
The expected rheological behavior of n-hexylammonium sulfate solutions at various concentrations is summarized below.
| Concentration Regime | Predominant Structure | Expected Rheological Behavior |
|---|---|---|
| Dilute | Individual ions | Newtonian, low viscosity |
| Above Critical Micelle Concentration (CMC) | Micelles | Increased viscosity, may remain Newtonian at low concentrations |
| Concentrated | Liquid Crystalline Phases (e.g., lamellar) | Non-Newtonian (e.g., shear-thinning), high viscosity, viscoelastic. acs.orgnih.gov |
Research Applications in Advanced Materials Science and Catalysis Utilizing Hexylammonium Sulfate
Design and Synthesis of Functional Materials Incorporating Hexylammonium Sulfate (B86663) Moieties
The incorporation of n-hexylammonium sulfate moieties into materials can impart specific functionalities, influencing their physical and chemical properties. These materials are crucial for advancements in high-tech fields such as microelectronics, optics, and communications. mdpi.com The design and synthesis of these functional materials often involve processes like solvothermal synthesis, which is a key method for growing functional crystals. osti.gov
Researchers are exploring the creation of novel functional crystals, including piezoelectric, semiconductor, and nonlinear optical crystals, where the inclusion of specific ions can tailor the material's properties. mdpi.com The synthesis process often involves a delicate balance of enthalpic and entropic factors that guide the formation of the final product, sometimes allowing for the isolation of metastable materials with unique properties. osti.gov The study of how precursors assemble at the atomic level is critical to understanding and controlling the synthesis of these complex functional materials. osti.gov
Table 1: Examples of Functional Materials and Their Applications
| Functional Material Type | Potential Application Areas |
| Piezoelectric Crystals | Sensors, Actuators |
| Semiconductor Crystals | Electronics, Optoelectronics |
| Nonlinear Optical Crystals | Lasers, Optical Communications |
| Pyroelectric Crystals | Infrared Detectors, Thermal Imaging |
Investigation of Hexylammonium Sulfate as Phase Transfer Catalysts
Phase transfer catalysts (PTCs) are substances that facilitate the migration of a reactant from one phase into another where the reaction occurs. N-hexylammonium sulfate, specifically its tetra-n-hexylammonium hydrogen sulfate form, is recognized as a lipophilic phase-transfer catalyst. fishersci.comcymitquimica.com This property is attributed to the long hydrocarbon chains of the hexyl groups, which provide hydrophobicity, and the ionic nature of the hydrogen sulfate anion. cymitquimica.com
PTCs like tetra-n-hexylammonium hydrogen sulfate are employed in various chemical transformations. For instance, they have been used in the conversion of benzylic halides to carboxylic acids. lookchem.com The effectiveness of a PTC is often linked to its lipophilicity; a more lipophilic cation can more readily solvate the reactant anion in the organic phase, leading to a faster reaction rate. ijche.com Solid-liquid phase-transfer catalysis (SL-PTC) offers advantages such as milder reaction conditions and reduced environmental impact compared to liquid-liquid systems. ijche.com
Table 2: Research Findings on Hexylammonium-based Phase Transfer Catalysts
| Catalyst System | Reaction Type | Key Findings |
| Tetra-n-hexylammonium hydrogen sulfate | Ruthenium-catalyzed reactions | Acts as an efficient catalyst. fishersci.comcymitquimica.com |
| Tetra-n-hexylammonium bromide with ultrasonication | Synthesis of ethyl 2-(4-nitrophenoxy)acetate | Achieved higher selectivity and reaction rate. ijche.com |
| N-alkylammonium perrhenate (B82622) salts | Epoxidation of olefins | Catalytic activity is influenced by the substitution pattern on the ammonium (B1175870) salt. researchgate.net |
Exploration in Salt Engineering and Crystal Design
Salt engineering and crystal design are facets of crystal engineering, which focuses on the rational design of crystalline solids with desired properties. nih.gov This field leverages non-covalent interactions, such as hydrogen bonding, to assemble molecules and ions into predictable and functional crystalline architectures. nih.gov
The study of how different ions and molecules co-crystallize is fundamental to this area. For example, the formation of ionic cocrystals can modulate the solubility of active pharmaceutical ingredients. nih.gov The structure of these crystals is determined by a variety of factors, including the size and symmetry of the constituent ions and the network of non-covalent bonds. researchgate.net Techniques like in-situ X-ray diffraction and environmental scanning electron microscopy are used to observe the oriented growth of crystals on templates, which has implications for preventing salt damage in porous materials. ugr.estue.nl
In the context of n-hexylammonium sulfate, its ability to form specific crystal structures through self-assembly via hydrogen bonding is a key area of interest. rsc.org The analysis of these structures, often through techniques like single-crystal X-ray diffraction, reveals how the inorganic and organic components are arranged, which in turn dictates the material's properties. researchgate.net
Development of Novel Ionic Liquid Systems for Specific Research Objectives
Ionic liquids (ILs) are salts that are liquid at low temperatures and possess unique properties such as low vapor pressure, high thermal and chemical stability, and the ability to dissolve a wide range of compounds. mdpi.comua.pt These properties make them attractive as solvents and catalysts in various chemical processes. mdpi.commdpi.com The structure of the cation and anion in an IL can be tuned to achieve specific properties, making them highly designable materials. mdpi.com
N-hexylammonium sulfate can be a component of novel ionic liquid systems. The hydrophobic and hydrophilic characteristics of the ILs influence their ability to form aqueous two-phase systems, which are useful in extraction and separation processes. mdpi.com The length of the alkyl chain in the cation or anion can affect the phase separation ability of the IL. mdpi.com
In pharmaceutical applications, ILs are investigated to improve the solubility and bioavailability of drugs. mdpi.com They can act as solvents, co-solvents, or even as the active pharmaceutical ingredient itself. mdpi.com For instance, the use of specific ILs can influence the crystal habit and size of pharmaceutical compounds during crystallization. mdpi.com
Table 3: Properties and Applications of Ionic Liquids
| Property | Application Area |
| High thermal and chemical stability | Solvents in chemical synthesis |
| Strong solvation ability | Drug delivery, extraction processes |
| Tunable chemical structures | Design of functional materials |
| Negligible vapor pressure | "Green" solvents |
Studies on Surface Modification and Interface Science
Surface and interface science investigates the chemical and physical properties of material surfaces and the interactions that occur at the boundaries between different materials. ebsco.com Surface modification techniques are employed to alter these properties to achieve desired functionalities, such as improved lubricity, altered surface energy, or the introduction of specific chemical groups. ebsco.com
In the context of perovskite solar cells, interface modification is a key strategy to enhance their performance and stability. bohrium.com Alkylammonium compounds, including those with hexyl chains, have been used to modify the interface between the perovskite layer and the hole transport layer. For example, hexylammonium acetate (B1210297) has been shown to reduce the energy barrier for hole extraction and passivate defects on the perovskite surface, leading to improved device efficiency and stability. bohrium.com
Molecular dynamics simulations and experimental techniques like X-ray photoelectron spectroscopy are used to study the arrangement of ions at interfaces. acs.orgresearcher.life These studies have shown that surfactants with different headgroups can influence the concentration of ions like bromide at the air-liquid interface, highlighting the important role of electrostatic interactions. acs.orgresearcher.life The introduction of molecules with hydrophobic moieties can increase the hydrophobicity of a surface, which can be beneficial for the stability of devices like perovskite solar cells. researchgate.net
Analytical Methodologies for Research on Hexylammonium Sulfate
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of ionic compounds like n-hexylammonium sulfate (B86663), allowing for its separation from complex matrices and precise quantification. Due to the compound's ionic nature and lack of a strong chromophore, specialized techniques are required.
Ion-pair reversed-phase HPLC (IP-RP-HPLC) is a powerful method for the analysis of ionic and highly polar molecules that are poorly retained on conventional reversed-phase columns. In this technique, an ion-pairing agent, a large ionic molecule with a hydrophobic tail, is added to the mobile phase. tcichemicals.com This agent forms a neutral ion pair with the analyte, in this case, the hexylammonium cation. The resulting neutral complex exhibits increased hydrophobicity, allowing it to be retained and separated on a nonpolar stationary phase, such as C18. tcichemicals.comkm3.com.tw
For the analysis of n-hexylammonium sulfate, n-hexylamine itself, often buffered with an acid like acetic acid to form hexylammonium acetate (B1210297) (HAA), can serve as an effective ion-pairing agent. waters.comnih.govlcms.cz This approach offers excellent separation of compounds based on charge and length. waters.com The choice of the ion-pairing agent is critical; increasing the alkyl chain length of the amine generally enhances retention on the stationary phase. nih.gov Detection is often achieved using an Evaporative Light Scattering Detector (ELSD), which is suitable for non-volatile analytes that lack a UV-absorbing group, or mass spectrometry. nih.govlcms.cz
Table 1: Typical HPLC with Ion-Pairing Parameters for Hexylammonium Analysis This table is interactive. You can sort and filter the data.
| Parameter | Description | Typical Value/Condition | Source(s) |
|---|---|---|---|
| Column | Stationary Phase | Polymeric (e.g., PLRP-S) or Silica-based (e.g., C18) | nih.gov |
| Dimensions | 250 mm x 4.6 mm, 5 µm particle size | nih.gov | |
| Mobile Phase A | Aqueous Component | Buffer (e.g., 10-100 mM n-hexylamine and acetic acid in water) and Acetonitrile (B52724) (90:10 v/v) | nih.govlcms.cz |
| Mobile Phase B | Organic Component | Buffer and Acetonitrile (e.g., 20:80 v/v) | nih.gov |
| Elution Mode | Gradient | A gradient from low to high organic content (e.g., 2% to 85% Mobile Phase B) | nih.gov |
| Ion-Pair Reagent | Cationic Agent | n-Hexylamine / Acetic Acid Buffer (HAA) | waters.comnih.govlcms.cz |
| Detector | Detection Method | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) | nih.gov |
| Column Temp. | Operating Temperature | 25-60 °C | nih.govlcms.cz |
Ultra-High Performance Liquid Chromatography (UHPLC) provides significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. These improvements are due to the use of columns packed with sub-2 µm particles. lcms.cz When coupled with tandem mass spectrometry (UHPLC-MS/MS), it becomes an exceptionally sensitive and selective technique for the quantification of alkylammonium compounds, even in complex environmental or biological matrices. nih.govplos.org
For n-hexylammonium sulfate, analysis by UHPLC-MS/MS would typically involve a reversed-phase or phenyl-hexyl column for separation. nih.govplos.org The mobile phase often consists of an acetonitrile/water gradient containing additives like formic acid and ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. nih.govplos.org Detection is achieved using a mass spectrometer, commonly with an electrospray ionization (ESI) source operating in positive ion mode to detect the hexylammonium cation. researchgate.net Multiple Reaction Monitoring (MRM) is a frequently used MS/MS scan mode that offers high selectivity and sensitivity by monitoring a specific precursor ion to product ion fragmentation. nih.gov This specificity allows for reliable quantification, with limits of detection (LOD) often in the low nanogram per milliliter (ng/mL) or microgram per kilogram (µg/kg) range. nih.govnih.gov
Table 2: Illustrative UHPLC-MS/MS Parameters for Alkylammonium Compound Analysis This table is interactive. You can sort and filter the data.
| Parameter | Description | Typical Value/Condition | Source(s) |
|---|---|---|---|
| Column | Stationary Phase | Phenyl-Hexyl or C18 | nih.govplos.org |
| Dimensions | 50-150 mm length, 2.1 mm ID, < 2-3.5 µm particle size | nih.govplos.orgresearchgate.net | |
| Mobile Phase | Composition | Water/Acetonitrile gradient with additives | nih.govplos.org |
| Additives | 0.1% Formic Acid or 10 mM Ammonium Formate | nih.govplos.orgresearchgate.net | |
| Ionization Source | Type | Electrospray Ionization (ESI), Positive Mode | researchgate.net |
| MS Detection | Scan Mode | Tandem MS (MS/MS) using Multiple Reaction Monitoring (MRM) | nih.gov |
| Quantification | Limit of Quantification | 0.1 to 5 µg/kg in solid samples | nih.govresearchgate.net |
| Sample Prep | Extraction | Ultrasonic extraction with acidified methanol (B129727) or acetonitrile | nih.govresearchgate.net |
Electrochemical Methods for Interfacial and Solution Studies
Electrochemical methods are invaluable for investigating the behavior of n-hexylammonium sulfate at interfaces and in solution, particularly when it is used as an ionic liquid or an electrolyte additive. researchgate.netresearchgate.net These techniques can elucidate mechanisms of adsorption, corrosion inhibition, and ion transfer. researchgate.netrsc.org
Studies on lead-acid batteries have utilized n-hexylammonium hydrogen sulfate as an ionic liquid additive to improve corrosion resistance. researchgate.net In this context, potentiodynamic polarization (Tafel plots) and electrochemical impedance spectroscopy (EIS) are employed. researchgate.netresearchgate.net
Potentiodynamic Polarization: This technique involves sweeping the potential of a working electrode and measuring the resulting current. The data, often presented as a Tafel plot, provides information on corrosion rates and the kinetics of the electrochemical reactions (e.g., charge transfer control). researchgate.netresearchgate.net
Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of a system over a range of frequencies. The resulting spectra can be modeled with equivalent circuits to understand processes like charge transfer resistance and double-layer capacitance. researchgate.net This provides insight into the formation of protective layers by the adsorption of hexylammonium ions onto the electrode surface. researchgate.netresearchgate.net
Cyclic Voltammetry (CV): CV is used to study the electrochemical stability window of the electrolyte and to observe redox processes, including the adsorption and desorption of ions on the electrode surface. researchgate.netd-nb.info
Research has shown that the adsorption of such ionic liquid molecules can form a protective layer on the electrode, inhibiting corrosion by preventing attack from species like the sulfate anion. researchgate.netresearchgate.net
Table 3: Electrochemical Techniques and Their Application to Hexylammonium Sulfate Research This table is interactive. You can sort and filter the data.
| Technique | Application | Finding/Information Obtained | Source(s) |
|---|---|---|---|
| Potentiodynamic Polarization (Tafel) | Corrosion Studies | Determines corrosion potential and current; indicates charge transfer control of the corrosion process. | researchgate.netresearchgate.net |
| Electrochemical Impedance Spectroscopy (EIS) | Interfacial Analysis | Measures charge transfer resistance and double-layer capacitance; confirms the formation of an adsorbed protective film. | researchgate.netresearchgate.net |
| Cyclic Voltammetry (CV) | Stability and Adsorption | Characterizes the electrochemical stability window and studies the adsorption/desorption processes of ions. | researchgate.net |
Thermal Analysis (TG, DTA, DSC) for Phase Transitions and Stability Research
Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are critical for characterizing the thermal stability and phase behavior of n-hexylammonium sulfate. icmab.estainstruments.com These materials, as part of the long-chain alkylammonium salt family, are known to exhibit solid-solid phase transitions, making them of interest for applications like thermal energy storage. researchgate.net
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. etamu.edu It is used to determine the thermal stability and decomposition temperature of n-hexylammonium sulfate. The onset of mass loss indicates the temperature at which the compound begins to degrade. nih.gov
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. latech.edu It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions. uni-frankfurt.de For n-alkylammonium salts, DSC can precisely determine the temperature and enthalpy (latent heat) of these transitions. researchgate.netresearchgate.net Studies on related compounds like di-n-hexylammonium hydrogen sulphate and n-hexylammonium dihydrogenphosphate show distinct solid-solid phase transitions below their melting points. researchgate.netresearchgate.net
Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and a reference. researchgate.net Like DSC, it detects exothermic and endothermic transitions, providing temperatures for phase changes and decomposition. nih.gov Often, TGA and DTA/DSC are performed simultaneously (TGA-DTA/DSC) to correlate mass loss with specific thermal events. nih.gov
Research on long-chain dialkyl ammonium salts, including those with a hexyl group and a hydrogen sulfate anion, has shown that they undergo reversible solid-solid phase transitions with transition temperatures between 20 to 100 °C. researchgate.net The specific temperatures and enthalpies are highly dependent on the alkyl chain length and the nature of the anion. researchgate.net
Table 4: Thermal Analysis Data for Related n-Alkylammonium Salts This table is interactive. You can sort and filter the data.
| Compound Class/Example | Technique | Measured Property | Typical Value | Source(s) |
|---|---|---|---|---|
| n-Alkylammonium Dihydrogen Phosphates | DSC | Solid-Solid Phase Transition Temperature | Multiple transitions observed (e.g., C8 and C9 compounds) | researchgate.net |
| DSC | Molar Enthalpy of Transition | Varies with chain length and specific transition | researchgate.net | |
| TGA | Decomposition | Stepwise degradation following phase transitions | researchgate.net | |
| Di-n-Alkyl Ammonium Hydrogen Sulphates | DSC | Solid-Solid Transition Temperature | 20 - 100 °C | researchgate.net |
| DSC | Solid-Solid Transition Enthalpy | Can reach up to 185 J/g | researchgate.net |
Future Research Directions and Emerging Paradigms for Hexylammonium Sulfate Research
Advanced Spectroscopic and Imaging Tools for In Situ Analysis of Self-Assembled Structures
A critical frontier in understanding the behavior of n-hexyl-ammonium sulfate (B86663) lies in the real-time, in situ characterization of its self-assembly processes. While traditional techniques provide valuable bulk measurements, a molecular-level understanding requires the application of advanced spectroscopic and imaging tools capable of probing the dynamic nature of these systems.
Future research will likely focus on employing a suite of cutting-edge techniques to monitor the formation and transformation of n-hexyl-ammonium sulfate aggregates as they occur. Techniques such as in situ Infrared (IR) Spectroscopy can provide real-time information on the conformational changes and intermolecular interactions during microwave-assisted reactions or other dynamic processes involving this compound. rsc.org The development of specialized probes and instrumental setups will be crucial for these investigations.
Furthermore, real-time imaging techniques are set to revolutionize our understanding of aggregation at the nanoscale. nih.govLiquid cell electron microscopy (LC-EM) , for instance, offers the unprecedented ability to visualize the migration and formation of nanoscale aggregates directly in solution, providing insights into the kinetics and morphology of self-assembly. nih.gov For studying surface-specific phenomena, Sum Frequency Generation (SFG) spectroscopy is a powerful tool to probe the molecular orientation and interactions at interfaces, such as the air-water interface, which is critical for understanding the behavior of amphiphilic molecules like this compound. researchgate.net
The table below summarizes key advanced techniques and the potential insights they can offer for this compound research.
| Technique | Potential Insights for this compound Research |
| In situ Infrared (IR) Spectroscopy | Real-time monitoring of changes in hydrogen bonding and alkyl chain conformation during self-assembly. |
| Liquid Cell Electron Microscopy (LC-EM) | Direct visualization of the nucleation, growth, and morphology of self-assembled structures in solution. nih.gov |
| Sum Frequency Generation (SFG) Spectroscopy | Determination of molecular orientation and ordering at interfaces, crucial for understanding surface activity. researchgate.net |
| Small-Angle X-ray Scattering (SAXS) | In-situ characterization of the size, shape, and internal structure of micelles and other aggregates in solution. researchgate.net |
| Fluorescence Correlation Spectroscopy (FCS) | Investigation of diffusion dynamics and the early stages of aggregation at the single-molecule level. researchgate.net |
By integrating these advanced methods, researchers can move beyond static pictures of self-assembly and gain a dynamic and mechanistic understanding of how this compound molecules organize into functional structures.
Synergistic Experimental and Computational Approaches for Mechanistic Understanding
To achieve a comprehensive understanding of the complex self-assembly processes of this compound, a synergistic approach that combines experimental data with computational modeling is indispensable. This paradigm allows for the validation of theoretical models against real-world observations and provides a molecular-level interpretation of experimental results that would otherwise be inaccessible.
Future research will increasingly rely on a multi-faceted strategy where experimental techniques and computational simulations are used in concert. For instance, Molecular Dynamics (MD) simulations can provide atomistic details of the interactions between this compound molecules and with the surrounding solvent, complementing experimental techniques like X-ray scattering. researchgate.netresearchgate.net Such simulations can elucidate the specific roles of the hexyl chain, the ammonium (B1175870) headgroup, and the sulfate counter-ion in driving self-assembly. acs.org
The development of augmented Markov models (AMMs) represents a significant advancement in combining simulation and experimental data to create more accurate kinetic models of molecular processes. nih.gov This approach can help to refine force fields used in simulations and correct for discrepancies between theoretical predictions and experimental measurements of thermodynamic and kinetic properties. nih.gov The synergy between experimental and computational methods is particularly powerful for studying complex phenomena such as the influence of additives or changes in environmental conditions (e.g., temperature, pH) on the self-assembly of this compound.
The following table highlights the potential synergies between experimental and computational techniques.
| Experimental Technique | Computational Method | Synergistic Outcome |
| Small-Angle X-ray/Neutron Scattering (SAXS/SANS) | Molecular Dynamics (MD) Simulations | Validation of simulated aggregate structures and elucidation of scattering data at the molecular level. researchgate.net |
| Spectroscopic Methods (IR, NMR) | Density Functional Theory (DFT) | Assignment of spectral features and understanding of electronic structure and intermolecular interactions. researchgate.net |
| Thermodynamic Measurements (Calorimetry) | Free Energy Calculations | Deconvolution of enthalpic and entropic contributions to self-assembly and prediction of phase behavior. |
| Kinetic Studies (e.g., Stopped-Flow) | Kinetic Monte Carlo Simulations | Development of detailed mechanistic models for the dynamics of aggregation and disassembly. |
This integrated approach will be crucial for building predictive models that can guide the rational design of this compound-based materials with tailored properties.
Integration of Hexylammonium Sulfate Systems in Novel Smart Materials Research
The self-assembling nature of this compound makes it a promising building block for the creation of "smart" materials that can respond to external stimuli. nih.gov Future research is expected to focus on integrating these systems into various functional materials and devices, capitalizing on their ability to undergo structural changes in response to environmental cues. researchgate.nete3s-conferences.org
One promising avenue is the development of stimuli-responsive hydrogels and films . By incorporating this compound into polymer matrices, it may be possible to create materials that change their mechanical, optical, or permeability properties in response to triggers such as pH, temperature, or the presence of specific ions. nih.govmdpi.com These materials could find applications in areas like controlled drug release, sensing, and soft robotics. nih.govnih.gov
Another area of interest is the use of this compound in the fabrication of electroactive materials . The ionic nature of this compound suggests potential for applications in devices that respond to electric fields. For example, its self-assembly could be controlled or modulated by an applied voltage, leading to new types of sensors and actuators. researchgate.net The development of such materials often involves creating hybrid systems where the self-assembling component is combined with conductive polymers or nanoparticles.
The table below outlines potential applications of this compound in smart materials.
| Smart Material Application | Potential Role of this compound | Relevant Stimuli |
| Controlled Release Systems | Formation of micelles or vesicles that encapsulate and release active molecules in response to a trigger. nih.gov | pH, Temperature, Ionic Strength |
| Smart Coatings | Creation of surfaces with switchable wettability or anti-fouling properties. rsc.org | Light, pH, Temperature |
| Sensors | Development of materials that exhibit a detectable change (e.g., color, fluorescence) in the presence of specific analytes. nih.gov | Chemical Analytes, pH |
| Actuators | Fabrication of materials that undergo a change in shape or volume in response to an external field. | Electric Field, Magnetic Field (with magnetic nanoparticles) |
The successful integration of this compound into these advanced materials will depend on a deep understanding of its self-assembly behavior and the ability to control it with precision.
Exploration of Bio-Inspired Architectures and Functions
Nature provides a rich source of inspiration for the design of complex and functional materials through self-assembly. nih.gov Future research on this compound will likely draw heavily from biological principles to create hierarchical structures with advanced functions. nih.govresearchgate.netresearchgate.net
A key direction will be the development of hierarchically structured materials . In biological systems, simple building blocks assemble into complex architectures over multiple length scales, leading to remarkable properties. nih.gov By controlling the self-assembly of this compound, it may be possible to create materials with ordered structures from the nano- to the macroscale, mimicking natural materials like bone or nacre. researchgate.net This could be achieved by using templates, controlling solvent conditions, or introducing other molecules that direct the assembly process. nih.gov
Another exciting area is the creation of bio-functional materials . By functionalizing this compound or co-assembling it with biomolecules like peptides or DNA, it may be possible to create materials with specific biological activities. nih.govmdpi.com For example, self-assembled structures could be designed to interact with cell membranes, act as scaffolds for tissue engineering, or serve as vehicles for the delivery of therapeutic agents. nih.gov The principles of molecular recognition and self-sorting, which are fundamental in biology, can be applied to create highly specific and functional systems.
The table below provides examples of bio-inspired applications for this compound.
| Bio-Inspired Application | Design Principle | Potential Functionality |
| Hierarchical Scaffolds | Templated or directed self-assembly to create multi-scale porous structures. nih.gov | Tissue engineering, catalysis. |
| Biomimetic Membranes | Self-assembly into vesicle or lamellar structures that mimic cell membranes. | Drug delivery, model systems for studying membrane processes. |
| Biomineralization | Using self-assembled structures as templates for the growth of inorganic materials. | Creation of organic-inorganic hybrid materials with enhanced properties. |
| Molecular Recognition Systems | Functionalization with specific binding motifs to create responsive materials. cam.ac.uk | Biosensors, targeted drug delivery. |
By embracing a bio-inspired approach, researchers can unlock the full potential of this compound to create a new generation of advanced and functional materials.
Q & A
Basic Research Questions
Q. What are the recommended laboratory synthesis protocols for n-Hexyl-ammonium sulfate?
- Methodology : this compound can be synthesized via neutralization reactions between n-hexylamine and sulfuric acid. A typical procedure involves:
Slowly adding concentrated sulfuric acid to a cooled (0–5°C) solution of n-hexylamine in anhydrous ethanol under stirring .
Neutralizing to pH 6–7, followed by solvent evaporation under reduced pressure.
Purifying the crude product via recrystallization from ethanol/water mixtures.
- Key Considerations : Monitor temperature to avoid exothermic reactions, and use inert gas purging to minimize oxidation .
Q. How should researchers handle and store this compound to ensure safety?
- Safety Protocols :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis or handling to avoid inhalation of dust/aerosols .
- Storage : Keep in airtight containers away from moisture and oxidizing agents at room temperature .
- Emergency Measures : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention if symptoms persist .
Q. What standard analytical techniques are used to verify the purity of this compound?
- FT-IR : Confirm functional groups (e.g., -NH3+ and SO4^2−) via characteristic peaks (~1100 cm⁻¹ for sulfate) .
- NMR : Use ¹H NMR to verify the hexyl chain structure and ammonium proton integration .
- Chromatography : HPLC with a refractive index detector to assess organic impurities .
Advanced Research Questions
Q. How can researchers optimize the crystallization of this compound for X-ray diffraction (XRD) studies?
- Strategies :
- Solvent Selection : Use mixed solvents (e.g., ethanol/water) to slow crystallization and improve crystal lattice formation .
- Temperature Gradients : Gradual cooling from 40°C to 4°C enhances crystal size and uniformity.
- Seeding : Introduce microcrystals to nucleate growth and reduce amorphous byproducts.
Q. What strategies address discrepancies in solubility data of this compound across different solvents?
- Root Cause Analysis :
- Impurity Effects : Residual amines or sulfates from incomplete synthesis can alter solubility. Validate purity via elemental analysis .
- Solvent Polarity : Solubility in polar solvents (e.g., water) may vary due to hydrogen bonding vs. non-polar solvents (e.g., hexane) .
- Experimental Design :
- Conduct solubility studies under controlled humidity and temperature.
- Use gravimetric methods to measure saturation points in triplicate .
Q. What advanced spectroscopic methods are employed to characterize the structural properties of this compound?
- Solid-State NMR : Resolve ammonium proton environments and sulfate symmetry in crystalline phases .
- Raman Spectroscopy : Detect subtle conformational changes in the hexyl chain under varying temperatures .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 253.2) and fragmentation patterns .
Methodological Notes
- Contradictions in Evidence : Safety protocols vary slightly across SDS documents. For instance, some recommend induced vomiting for ingestion (avoided in newer guidelines) . Always prioritize region-specific regulations.
- Data Gaps : Limited thermochemical data for this compound require extrapolation from analogous compounds (e.g., ammonium lauryl sulfate) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
